![molecular formula C9H20N2O5 B12874492 N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea CAS No. 61170-51-2](/img/structure/B12874492.png)
N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea is an organic compound characterized by its multiple ethoxy groups and a terminal urea group. This compound is notable for its hydrophilic properties due to the presence of multiple hydroxyl groups, making it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea typically involves the reaction of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethanol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes the careful control of temperature and pH to prevent side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions due to its ability to form hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems owing to its hydrophilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea exerts its effects is primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The multiple ethoxy groups enhance its solubility in aqueous environments, facilitating its use in biological systems.
Comparaison Avec Des Composés Similaires
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethanol): Similar structure but lacks the urea group.
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acetate: Contains an acetate group instead of a urea group.
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethylamine: Features an amine group instead of a urea group.
Uniqueness: 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea is unique due to its combination of multiple ethoxy groups and a terminal urea group, which imparts distinct hydrophilic properties and reactivity. This makes it particularly useful in applications requiring high solubility and specific hydrogen bonding interactions.
Propriétés
Numéro CAS |
61170-51-2 |
|---|---|
Formule moléculaire |
C9H20N2O5 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylurea |
InChI |
InChI=1S/C9H20N2O5/c10-9(13)11-1-3-14-5-7-16-8-6-15-4-2-12/h12H,1-8H2,(H3,10,11,13) |
Clé InChI |
DJBNNBCEYVSXLX-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCO)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





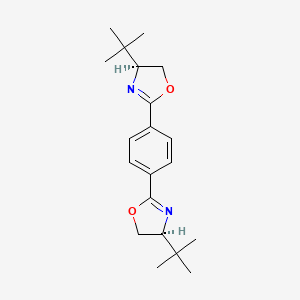
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
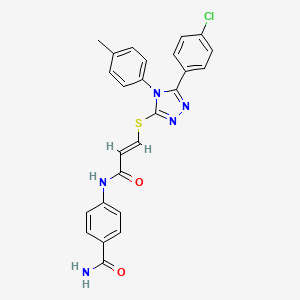

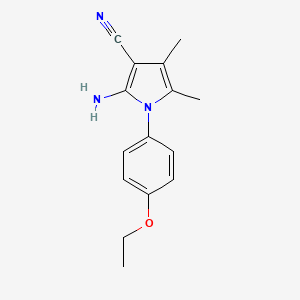
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
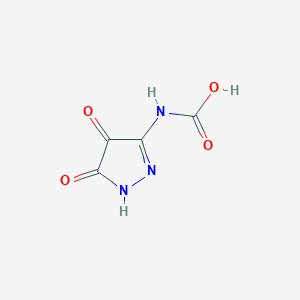
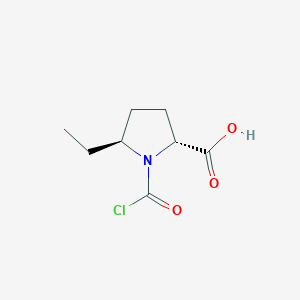
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)
